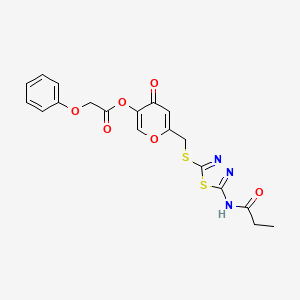
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate is a useful research compound. Its molecular formula is C19H17N3O6S2 and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-phenoxyacetate is a complex organic molecule featuring a pyran ring, a thiadiazole moiety, and an ester group. This unique structural combination suggests diverse biological activities and potential applications in medicinal chemistry and agriculture. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C22H24N4O7S3, with a molecular weight of approximately 423.5 g/mol . Its intricate structure allows for various interactions with biological targets, which are crucial for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 423.5 g/mol |
| Molecular Formula | C22H24N4O7S3 |
| Key Functional Groups | Pyran ring, Thiadiazole, Ester |
Biological Activity
The biological activity of the compound can be attributed to its structural components:
- Thiadiazole Moiety : Known for its antimicrobial properties, this component enhances the compound's ability to interact with various biological systems.
- Pyran Ring : Often associated with antifungal activity, the pyran structure contributes to the overall efficacy of the compound against fungal pathogens.
- Ester Functionality : This group is known to influence solubility and bioavailability, affecting how the compound interacts within biological systems.
Antimicrobial Activity
Research has shown that derivatives containing thiadiazole rings exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran have been evaluated for their ability to inhibit bacterial growth in various studies.
The mechanism of action for this compound likely involves binding to specific enzymes or receptors within microbial cells. This interaction may inhibit critical biological pathways necessary for cell survival and proliferation. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Antimicrobial Evaluation : A study assessed the antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that derivatives with thiadiazole moieties exhibited potent antibacterial effects .
- Cytotoxicity Studies : Another investigation into similar thiadiazole-containing compounds revealed enhanced cytotoxic activity against cancer cell lines such as HeLa cells. This increase was attributed to improved lipophilicity and interactions with cellular targets .
- Molecular Docking Studies : Molecular docking simulations have been performed to predict binding affinities between these compounds and target proteins involved in microbial resistance mechanisms. These studies provide insights into optimizing structural modifications for enhanced efficacy .
Summary of Findings
特性
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S2/c1-2-16(24)20-18-21-22-19(30-18)29-11-13-8-14(23)15(9-26-13)28-17(25)10-27-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBJOLCODNUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














